molecular formula C19H25NO3 B14207663 3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione CAS No. 918413-17-9

3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione

Cat. No.: B14207663
CAS No.: 918413-17-9
M. Wt: 315.4 g/mol
InChI Key: YESWUTTVNRWYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furo[3,4-c]pyrrole core, which is a fused ring system combining a furan and a pyrrole ring. The presence of cyclohexyl groups and a methyl group further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable 1,4-dicarbonyl compound and cyclohexylamine. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furan ring.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl groups, using reagents such as alkyl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways where the compound acts as a modulator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its specific substitution pattern with cyclohexyl and methyl groups, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

918413-17-9

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

1,4-dicyclohexyl-5-methylfuro[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C19H25NO3/c1-20-16(12-8-4-2-5-9-12)14-15(18(20)21)17(23-19(14)22)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3

InChI Key

YESWUTTVNRWYFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=C(OC2=O)C3CCCCC3)C1=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.